molecular formula C15H13ClFNO2 B5142002 2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide

2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide

Cat. No. B5142002
M. Wt: 293.72 g/mol
InChI Key: FCYCNAQYTHMWNJ-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide, also known as CFMMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFMMB belongs to the class of benzamide derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide involves its interaction with specific targets in cells. 2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide has been shown to inhibit the activity of protein kinases such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase-3β (GSK-3β), which play important roles in cell proliferation and survival. 2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide has been shown to have various biochemical and physiological effects in cells and tissues. In cancer cells, 2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide induces apoptosis and cell cycle arrest by regulating the expression of genes involved in these processes. In inflammation research, 2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide reduces the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) by inhibiting the NF-κB signaling pathway. In neurodegenerative disease research, 2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide reduces oxidative stress and inflammation by regulating the expression of genes involved in these processes.

Advantages and Limitations for Lab Experiments

2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide has several advantages for lab experiments such as its high purity, stability, and specificity for specific targets in cells. However, 2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide also has some limitations such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

Future research directions for 2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide include its potential therapeutic applications in other fields such as cardiovascular diseases, metabolic disorders, and infectious diseases. Further studies are needed to determine the optimal dosage and administration route for 2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide and to investigate its potential side effects. Additionally, research is needed to develop more efficient synthesis methods for 2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide and to improve its solubility and bioavailability.

Synthesis Methods

The synthesis of 2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide involves the reaction of 2-chloro-6-fluoro benzoic acid with 2-methoxy-5-methyl aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The resulting product is then purified by column chromatography to obtain 2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide in high purity.

Scientific Research Applications

2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide has been studied for its potential therapeutic applications in various fields of research such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has demonstrated that 2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide can reduce the production of inflammatory cytokines and inhibit the activation of nuclear factor-kappa B (NF-κB) signaling pathway. In neurodegenerative disease research, 2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO2/c1-9-6-7-13(20-2)12(8-9)18-15(19)14-10(16)4-3-5-11(14)17/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYCNAQYTHMWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide

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